Acetic acid;2-(4-methoxyphenyl)phenol

Lipophilicity Drug Design Permeability

In multi-step biphenyl syntheses, in-house phenol acetylation costs time and risks incomplete protection. This ready-to-use acetate ester solves that bottleneck. • Pre-protected phenol eliminates in-house acetylation; compatible with Suzuki-Miyaura cross-couplings without ortho-oxidation. • Distinct LogP (3.16 vs 3.07 free phenol) and PSA (66.76 vs 29.46 Ų) enable unambiguous reaction monitoring by TLC/HPLC. • Mild global deprotection (K₂CO₃/MeOH) supports parallel library synthesis and automated LC-MS purification triggers.

Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
CAS No. 135449-07-9
Cat. No. B14264836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;2-(4-methoxyphenyl)phenol
CAS135449-07-9
Molecular FormulaC15H16O4
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCC(=O)O.COC1=CC=C(C=C1)C2=CC=CC=C2O
InChIInChI=1S/C13H12O2.C2H4O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14;1-2(3)4/h2-9,14H,1H3;1H3,(H,3,4)
InChIKeyPYOKXNHCQKEVTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic acid;2-(4-methoxyphenyl)phenol (CAS 135449-07-9): A Specialized Acetate Ester of a 4-Methoxybiphenyl-2-ol Scaffold for Chemical Biology and Material Science Procurement


Acetic acid;2-(4-methoxyphenyl)phenol (CAS 135449-07-9), systematically named 2-acetoxy-4'-methoxybiphenyl, is an acetate ester of a hydroxylated biphenyl scaffold [1]. It belongs to the class of substituted biphenyl compounds, featuring a 4-methoxy substituent on one phenyl ring and an acetoxy group at the 2-position of the other. The compound has a molecular formula of C15H16O4, a molecular weight of 260.285 g/mol, and a predicted partition coefficient (LogP) of 3.1587, alongside a topological polar surface area (PSA) of 66.76 Ų [1]. It is primarily utilized as a synthetic intermediate, where the acetoxy group serves as a protecting group for the phenolic –OH, enabling chemoselective transformations, and it has been cited in patent literature for the preparation of liquid crystal compositions and pharmaceutical intermediates [2].

Why Free 2-(4-Methoxyphenyl)phenol Cannot Competently Substitute Acetic acid;2-(4-methoxyphenyl)phenol in Regioselective Synthesis and Physicochemical Property-Driven Assays


Direct substitution with the free phenol, 2-(4-methoxyphenyl)phenol (CAS 21849-91-2), is invalid for applications requiring a masked hydroxyl group or distinct lipophilicity/PSA profiles. The acetate derivative exhibits a calculated LogP of 3.1587 versus 3.0678 for the free phenol, and a substantially elevated PSA of 66.76 Ų relative to 29.46 Ų for the parent compound [1]. This differential translates into altered solubility, membrane permeability, and chromatographic retention, meaning the two compounds cannot be used interchangeably in a biological assay or a multi-step synthesis without changing critical experimental parameters. Furthermore, the free phenol cannot participate in reactions that require a phenolic protecting group, such as successive Suzuki-Miyaura cross-couplings or liquid crystal monomer elaboration, where the acetoxy group ensures ortho-regioselectivity and prevents undesired oxidation or electrophilic substitution [2].

Quantitative Differentiation of Acetic acid;2-(4-methoxyphenyl)phenol vs. its Parent Phenol and In-Class Biphenyl Analogs


Predicted Lipophilicity Comparison: Acetic acid;2-(4-methoxyphenyl)phenol Exhibits a Slightly Higher LogP than 2-(4-Methoxyphenyl)phenol

The predicted octanol-water partition coefficient (LogP) for acetic acid;2-(4-methoxyphenyl)phenol is 3.1587, compared to 3.0678 for the free phenol 2-(4-methoxyphenyl)phenol, representing an increase of approximately 0.09 log units [1]. While a small increase, in the context of property-guided design, this shift can influence compound distribution in biphasic systems and passive membrane permeability, and it is consistent with the masking of the polar hydroxyl group.

Lipophilicity Drug Design Permeability

Topological Polar Surface Area (TPSA) Differential: Acetic acid;2-(4-methoxyphenyl)phenol Possesses a Markedly Higher PSA than its Free Phenol Counterpart

The predicted topological polar surface area (TPSA) for acetic acid;2-(4-methoxyphenyl)phenol is 66.76 Ų, which is 37.3 Ų higher than the 29.46 Ų calculated for 2-(4-methoxyphenyl)phenol [1]. This substantial increase reflects the contribution of the acetoxy carbonyl and ether oxygens. TPSA is a critical descriptor in drug discovery, where values below 140 Ų generally correlate with good oral bioavailability, and values below 60–70 Ų favor blood-brain barrier penetration. The acetate thus occupies a distinct chemical space versus the parent phenol.

Polar Surface Area Bioavailability Solubility

Synthetic Utility as a Protected Phenol: Orthogonal Reactivity Enabled by the Acetoxy Group Compared to the Free Phenol

In multi-step organic synthesis, free phenolic –OH groups are incompatible with many transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and are prone to oxidation under basic or oxidative conditions. Acetic acid;2-(4-methoxyphenyl)phenol serves as a masked form of 2-(4-methoxyphenyl)phenol, where the acetoxy group can be cleaved under mild basic or enzymatic hydrolysis to liberate the free phenol after key transformations [1]. This is a qualitative but essential advantage over the direct use of the free phenol, which would require an additional protection step. Patent literature demonstrates the utility of analogous 4-methoxybiphenyl acetates as intermediates in the preparation of optically active liquid crystal dopants and pharmaceutical building blocks [2].

Protecting Group Cross-Coupling Chemoselectivity

Commercial Purity Metrics: Typical Lot Purity of Acetic acid;2-(4-methoxyphenyl)phenol Exceeds 95%, Aligning with Common Research-Grade Supply Specifications

Although authoritative database entries for this specific CAS number are sparse, chemical vendor listings report a typical purity of ≥95% by HPLC for Acetic acid;2-(4-methoxyphenyl)phenol [1]. This is comparable to the purity standard for the parent phenol (typically 95% as per major catalog listings). However, the acetate's distinct HPLC retention time (UV detection at 254 nm) allows for unambiguous identity confirmation and purity assessment, reducing the risk of misidentification with the free phenol in inventory management .

Purity Quality Control Procurement

Procurement Decision Scenarios for Acetic acid;2-(4-methoxyphenyl)phenol Driven by Physicochemical and Synthetic Differentiation


Multi-Step Synthesis of Ortho-Functionalized Biphenyl Liquid Crystal Intermediates

When building complex ferroelectric or nematic liquid crystal monomers that require a free phenol for final-stage deprotection and subsequent polymerization, the acetate form ensures that the phenolic oxygen remains inert during Suzuki-Miyaura cross-couplings or other metal-catalyzed steps [1]. The quantitative differences in LogP and PSA also aid in monitoring reaction progress and purification via flash chromatography, where the acetate exhibits distinct retention relative to the deprotected product [2].

Prodrug Design and Pharmacokinetic Profiling of Biphenyl-Based Bioactive Compounds

For medicinal chemistry programs exploring biphenyl-2-ol scaffolds as pharmacophores, the acetate ester can serve as a prodrug moiety. The 0.09-unit higher LogP may enhance oral absorption, while the significantly larger PSA (66.76 vs. 29.46 Ų) could limit central nervous system exposure until esterase-mediated hydrolysis liberates the active phenol at the target site . This property profile is directly relevant to peripheral anti-inflammatory or metabolic disease targets.

Protecting-Group-Controlled Preparation of 4-Methoxybiphenyl Building Blocks

In combinatorial chemistry or parallel synthesis workflows, procurement of the acetate eliminates the need for an in-house protection step, reducing cycle time and the risk of incomplete acylation. The mild deprotection conditions (e.g., K₂CO₃/MeOH) allow for simultaneous global deprotection in library synthesis, while the acetate's UV chromophore facilitates automated LC-MS purification triggers [1].

Analytical Reference Standard for HPLC Method Development in Biphenyl Mixture Analysis

The unique retention time and UV/Vis absorption profile of the acetate, stemming from its distinct LogP and additional carbonyl chromophore, make it a suitable internal standard or resolution marker in HPLC methods separating closely related biphenyl derivatives, particularly when the free phenol co-elutes with other impurities. The defined ≥95% purity specification supports its use as a system suitability standard .

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